1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione
Description
1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione is a tricyclic purine-2,4-dione derivative characterized by an oxazolo ring fused at the N7-C8 position of the purine core.
Properties
IUPAC Name |
2,4-dimethyl-7-[(2-methylphenoxy)methyl]-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-10-6-4-5-7-12(10)24-9-11-8-21-13-14(18-16(21)25-11)19(2)17(23)20(3)15(13)22/h4-7,11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFMBVBYIKXZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CN3C4=C(N=C3O2)N(C(=O)N(C4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with an oxazole precursor under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the cost-effectiveness and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s oxazolo[2,3-f]purine core distinguishes it from related fused-ring systems:
- Imidazo[2,1-f]purine derivatives (e.g., compounds 6a–i in ): These feature an imidazole ring fused to the purine core.
Substituent Effects on Pharmacological Activity
Key substituent comparisons:
- Arylpiperazine Derivatives (e.g., 6a–i ): The 8-arylpiperazinylpropyl chain in imidazo analogs enhances 5-HT1A receptor binding and antidepressant efficacy in forced swim tests (FST), comparable to imipramine .
- Benzyl/Propyl Substituents (): Bulky lipophilic groups (e.g., benzyl) improve A3 adenosine receptor selectivity, highlighting the role of substituent steric effects in receptor subtype specificity .
- o-Tolyloxymethyl Group : The target compound’s 7-o-tolyloxymethyl group may confer unique steric or electronic properties, but its pharmacological impact remains uncharacterized.
Receptor Selectivity and SAR Insights
- 5-HT1A vs. A3 Adenosine Activity: Imidazo derivatives with arylpiperazine chains favor 5-HT1A binding, while benzyl-substituted imidazo analogs target A3 adenosine receptors . This suggests that substituent polarity and bulk dictate receptor engagement.
- Oxazolo vs.
Biological Activity
1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione is a synthetic compound that belongs to the class of purine derivatives. Its unique structure suggests potential biological activities that could be beneficial in various therapeutic contexts. This article aims to explore the biological activity of this compound through an examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a purine core modified with a dimethyl group and an o-tolyloxymethyl substituent. This structural complexity may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways associated with purine metabolism. It may act as an inhibitor or modulator of enzymes involved in nucleotide synthesis or degradation, similar to other purine derivatives.
Antiviral Activity
Preliminary studies have indicated that this compound exhibits antiviral properties. For instance, it has been shown to inhibit viral replication in vitro by interfering with viral RNA synthesis. This mechanism is akin to that observed in other antiviral agents targeting purine metabolism.
Antitumor Effects
Research has also suggested potential antitumor activity. In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell types. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell cycle regulation.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antiviral Study : A study conducted on human cell lines infected with a common virus showed a significant reduction in viral load when treated with varying concentrations of the compound. The effective concentration (EC50) was determined to be around 5 µM, indicating potent antiviral activity.
- Antitumor Activity : In a comparative study involving breast cancer cell lines, this compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines. The study highlighted the compound's ability to induce apoptosis as confirmed by Annexin V staining assays.
- Mechanistic Insights : Further mechanistic studies revealed that the compound affects the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins) and cell cycle progression (e.g., cyclins).
Data Tables
| Biological Activity | EC50/IC50 (µM) | Cell Type | Mechanism |
|---|---|---|---|
| Antiviral | 5 | Human cell lines | Inhibition of viral RNA synthesis |
| Antitumor | 10 - 20 | Breast cancer cell lines | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
